

NCX 1000: A Technical Guide on its Pharmacology and Toxicology

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Compound of Interest		
Compound Name:	NCX 1000	
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Executive Summary

NCX 1000 is a nitric oxide (NO)-donating derivative of ursodeoxycholic acid (UDCA). It was developed to merge the cytoprotective and anti-cholestatic properties of UDCA with the vasodilatory and anti-inflammatory effects of nitric oxide, targeting liver-specific delivery. Preclinical studies in animal models of liver cirrhosis and portal hypertension demonstrated promising results, including reductions in intrahepatic resistance and prevention of ascites, without significant systemic hemodynamic effects.[1][2][3] However, a Phase IIa clinical trial in patients with cirrhosis and portal hypertension did not show a reduction in the hepatic venous pressure gradient (HVPG) and indicated potential systemic effects at therapeutic doses. This guide provides a comprehensive overview of the available pharmacological and toxicological data on NCX 1000, detailed experimental methodologies from key preclinical studies, and visual representations of its mechanism of action and experimental workflows.

Pharmacology Mechanism of Action

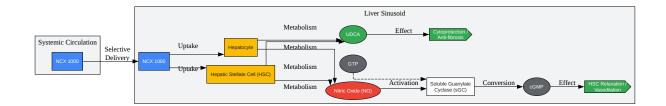
NCX 1000 is chemically known as 2-(Acetyloxy) benzoic acid 3-(nitrooxymethyl) phenyl ester. [1][4] Its structure consists of a UDCA molecule linked to a nitric oxide-releasing moiety. The core concept behind its design is the selective delivery of NO to the liver.[1][2][5] UDCA is



avidly taken up and metabolized by hepatocytes, and it was hypothesized that this selective uptake would concentrate **NCX 1000** in the liver.[1][3][4]

Once in the liver, both parenchymal (hepatocytes) and non-parenchymal cells, particularly hepatic stellate cells (HSCs), are capable of metabolizing **NCX 1000** to release NO.[1][2] The released NO then activates its primary downstream target, soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), which in turn promotes smooth muscle relaxation and vasodilation.[6] In the context of the cirrhotic liver, this is intended to relax contracted HSCs and vascular smooth muscle cells, thereby reducing intrahepatic vascular resistance, a key contributor to portal hypertension.[1][2][5]

The UDCA component is believed to exert its own beneficial effects, including protection of hepatocytes and cholangiocytes from the cytotoxic effects of bile acids and anti-fibrotic properties.[1][7]



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Caption: Mechanism of action of **NCX 1000** in the liver.

Pharmacodynamics (Preclinical)

Preclinical studies, primarily in rat models of cirrhosis induced by carbon tetrachloride (CCI4) or bile duct ligation (BDL), have demonstrated several key pharmacodynamic effects.

Reduction of Portal Hypertension: Long-term administration of NCX 1000 in CCl4-induced cirrhotic rats was shown to prevent the development of portal hypertension.[1][8] Unlike its parent compound UDCA, NCX 1000 significantly reduced intrahepatic resistance.[1] Acute

Foundational & Exploratory





administration in rats with established cirrhosis also decreased portal pressure without affecting mean arterial pressure or heart rate, suggesting a liver-selective effect.[6][9]

- Modulation of Hepatic Stellate Cell (HSC) Function: NCX 1000 was shown to inhibit the
 contraction of activated HSCs, a key event in increasing intrahepatic resistance.[1][4][7] This
 effect was attributed to the local release of NO. In vitro, NCX 1000 increased nitrite/nitrate
 (stable NO metabolites) and cGMP levels in HSC cultures.[1][6]
- Anti-fibrotic Effects: In the CCl4 model, both NCX 1000 and UDCA reduced liver collagen
 deposition to a similar extent, indicating that the anti-fibrotic effect is likely attributable to the
 UDCA moiety.[1][7]
- Prevention of Ascites: A significant outcome in long-term studies was the prevention of
 ascites formation in cirrhotic rats treated with NCX 1000, an effect not observed with UDCA
 alone.[1][7] This is a direct consequence of its ability to mitigate portal hypertension.



Preclinical			
Pharmacodynamic			
Effects of NCX 1000			
in Rat Models			

III Rat Wouels			
Parameter	Model	Dose	Key Finding
Portal Pressure	CCl4-induced cirrhosis	15 mg/kg/day (oral)	Prevented the development of portal hypertension.[1][8]
Portal Pressure	BDL-induced cirrhosis	28 mg/kg/day (oral, 5 days)	Significantly decreased established portal pressure (P<0.01) without altering mean arterial pressure.[6][9]
Intrahepatic Resistance	CCl4-induced cirrhosis	15 mg/kg/day (oral)	Reduced intrahepatic resistance as measured by portal perfusion pressure.[1]
Norepinephrine- induced Vasoconstriction	Isolated perfused liver (BDL rats)	28 mg/kg/day (oral, 5 days)	Reduced vasoconstriction caused by 30 μM norepinephrine by 60% (P<0.001).[6][9]
Ascites Formation	CCI4-induced cirrhosis	15 mg/kg/day (oral)	Prevented ascites formation.[1][7][8]
Liver Collagen Deposition	CCl4-induced cirrhosis	15 mg/kg/day (oral)	Reduced collagen deposition, similar to UDCA.[1][8]
Hepatic Nitrite/Nitrate & cGMP	BDL-induced cirrhosis	28 mg/kg/day (oral, 5 days)	Significantly increased liver concentrations of NO metabolites and cGMP.[6]



Pharmacodynamics (Clinical)

A Phase IIa, randomized, double-blind, dose-escalating study was conducted in eleven patients with cirrhosis and portal hypertension.[10][11] Patients received oral doses of **NCX 1000** (up to 2 g t.i.d.) or placebo for 16 days. The results were contrary to the preclinical findings:

- Hepatic Venous Pressure Gradient (HVPG): NCX 1000 did not significantly change the HVPG.[10][11]
- Systemic Effects: The treatment led to a significant, dose-dependent reduction in systolic blood pressure.[10][11]
- Hepatic Blood Flow (HBF): A significant decrease in HBF was observed in the NCX 1000 group.[10][11]

These findings suggest that in humans, **NCX 1000** did not achieve liver-selective NO donation and instead caused systemic vasodilation, failing to improve portal hypertension.[10][11]

Clinical Pharmacodynamic Effects of NCX 1000 (Phase IIa)		
Parameter	Baseline	Post-Treatment (NCX 1000)
HVPG (mm Hg)	16.7 ± 3.8	17.1 ± 3.8 (P=0.596)
Hepatic Blood Flow (ml/min)	1,129 ± 506	904 ± 310 (P=0.043)
Systolic Blood Pressure (mm Hg)	136 ± 7	121 ± 11 (P=0.003)

(Data from Berzigotti et al., 2010)[10][11]

Pharmacokinetics

Detailed pharmacokinetic data for **NCX 1000**, such as Cmax, Tmax, half-life, and clearance, are not publicly available. DrugBank lists these parameters as "Not Available".[8] Preclinical studies in rats involved oral gavage administration at doses of 15 mg/kg or 28 mg/kg.[9][12]



The clinical trial used oral doses up to 2 g three times daily.[11] The intended metabolism was hydrolysis in the liver to release UDCA and the NO-donating moiety.

Toxicology

Specific quantitative toxicology data for **NCX 1000**, such as the LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not available in the published literature.

In the Phase IIa clinical trial, **NCX 1000** was reported to be safe, with seven non-serious adverse events experienced by four patients (one of whom was on placebo).[10][11]

Standard preclinical safety assessment would typically include:

- Acute Toxicity Studies: To determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).
- Repeated-Dose Toxicity Studies (Sub-chronic and Chronic): To evaluate the effects of longterm exposure on various organs and physiological systems. These studies are crucial for identifying target organs of toxicity and establishing a NOAEL.
- Safety Pharmacology: A core battery of tests to assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
- Genotoxicity Assays: To assess the potential for the compound to damage genetic material.
- Carcinogenicity Studies: Long-term studies to evaluate the tumor-forming potential of the substance.

Given the lack of published data, it is not possible to provide a quantitative toxicological profile for **NCX 1000**.

Detailed Experimental Protocols

The following are detailed methodologies for key preclinical experiments cited in the literature, based on standard practices for these models.



Carbon Tetrachloride (CCl4)-Induced Liver Cirrhosis in Rats

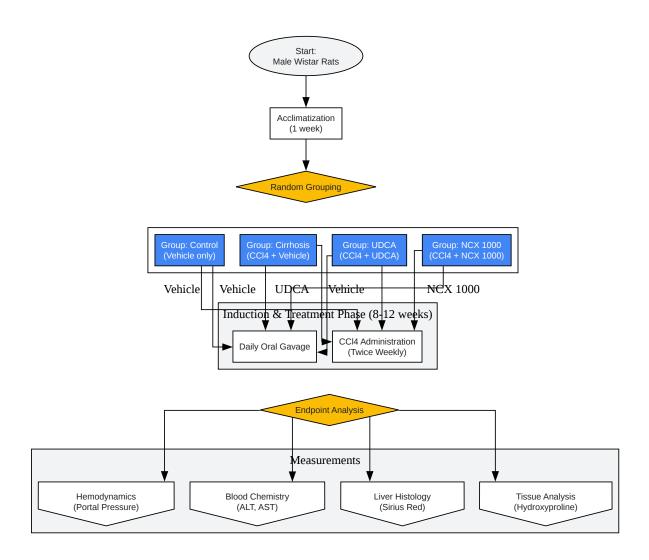
This model is widely used to induce liver fibrosis and cirrhosis that mimics aspects of toxic liver injury in humans.

- Objective: To induce a state of chronic liver injury, fibrosis, and portal hypertension to test the long-term efficacy of NCX 1000.
- Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
- Materials:
 - Carbon tetrachloride (CCl4)
 - Vehicle (e.g., olive oil or corn oil)
 - NCX 1000, UDCA, and vehicle for treatment administration (e.g., carboxymethyl cellulose)
 - Gavage needles
 - Syringes and needles for injection
- Protocol:
 - Induction Phase (8-12 weeks):
 - Prepare a 1:1 (v/v) solution of CCl4 in olive oil.
 - Administer the CCl4 solution via intraperitoneal (IP) injection or oral gavage. A common dosing schedule is twice weekly.[4]
 - The initial dose is often around 2 ml/kg, which may be tapered in subsequent weeks.[4] Dosing must be adjusted based on the animals' weight and clinical condition.
 - A control group receives an equivalent volume of the vehicle (olive oil) only.
 - Treatment Phase (Concurrent with Induction):



- Beginning from the first week of CCl4 administration, divide rats into treatment groups.
- Group 1 (Control): Receives vehicle for CCl4 and vehicle for treatment.
- Group 2 (Cirrhosis): Receives CCl4 and vehicle for treatment.
- Group 3 (UDCA): Receives CCl4 and UDCA (e.g., 15 mg/kg) daily by oral gavage.[12]
- Group 4 (NCX 1000): Receives CCl4 and NCX 1000 (e.g., 15 mg/kg) daily by oral gavage.[12]
- Endpoint Analysis:
 - After the induction/treatment period, animals are anesthetized.
 - Hemodynamic Measurements: Portal pressure is measured directly by cannulating the portal vein. Mean arterial pressure can be measured via carotid artery cannulation.
 - Sample Collection: Blood is collected for liver function tests (ALT, AST, bilirubin). The liver is harvested, weighed, and sectioned.
 - Histology: Liver sections are fixed in formalin and embedded in paraffin. Staining with Hematoxylin & Eosin (H&E) and Sirius Red is performed to assess liver architecture, necrosis, inflammation, and collagen deposition (fibrosis).
 - Biochemical Analysis: Liver tissue can be homogenized to measure hydroxyproline content (a quantitative measure of collagen) or for analysis of nitrite/nitrate and cGMP levels.





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Caption: Workflow for a CCl4-induced liver cirrhosis preclinical study.

Bile Duct Ligation (BDL) Model in Rats

This surgical model induces cholestatic liver injury, leading to fibrosis and secondary biliary cirrhosis.



- Objective: To induce liver fibrosis and portal hypertension resulting from cholestasis to test the efficacy of NCX 1000 in an alternative model of liver disease.
- Animal Model: Male Sprague-Dawley or Wistar rats (200-250g).
- Materials:
 - General surgical instruments (scalpels, forceps, retractors)
 - Suture material (e.g., 4-0 silk)
 - Anesthetic (e.g., isoflurane or ketamine/xylazine)
 - Antiseptic solution
- · Protocol:
 - Surgical Procedure:
 - Anesthetize the rat and place it in a supine position.
 - Shave and disinfect the abdominal area.
 - Perform a midline laparotomy to expose the abdominal contents.
 - Gently retract the liver and locate the common bile duct.
 - Carefully dissect the common bile duct from the surrounding tissue.
 - Perform a double ligation on the common bile duct using silk suture.
 - Section the duct between the two ligatures to prevent recanalization.[10]
 - For the sham-operated control group, perform the same procedure but without ligating and sectioning the bile duct.[10]
 - Close the abdominal wall in two layers (peritoneum/muscle and skin).
 - Post-Operative Care:



- Provide post-operative analgesia and monitor for recovery.
- Animals will develop jaundice, choluria, and acholic stools within days of the procedure.
- Treatment and Analysis (e.g., 4 weeks post-surgery):
 - Animals are treated with NCX 1000, UDCA, or vehicle as described in the CCl4 model (e.g., for a period of 5 days to test for acute effects on established cirrhosis).[9]
 - Endpoint analysis is conducted as described for the CCl4 model, including hemodynamic measurements and tissue collection for histological and biochemical analysis.

Conclusion

NCX 1000 is a rationally designed, liver-targeted nitric oxide donor that showed considerable promise in extensive preclinical investigations. In animal models of liver cirrhosis, it effectively reduced portal pressure, a primary driver of life-threatening complications, by acting on the dynamic component of intrahepatic resistance.[1][2] These effects were achieved with apparent liver selectivity and were superior to those of its parent compound, UDCA.[1]

However, the translation of these compelling preclinical findings to a clinical setting was unsuccessful. A Phase IIa trial revealed that **NCX 1000** did not reduce portal pressure in cirrhotic patients and, importantly, produced systemic vasodilation, indicating a lack of liverselective action in humans.[10][11] While the compound was found to be safe over the short duration of the study, the lack of efficacy led to the discontinuation of its development for this indication. The discrepancy between the preclinical and clinical results underscores the challenges in translating pharmacological effects from rodent models to human pathophysiology. Detailed public data on the toxicology and pharmacokinetics of **NCX 1000** remains limited.

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